molecular formula C25H30ClN5O4 B13888104 Z-Arg-4M-betana hcl

Z-Arg-4M-betana hcl

Cat. No.: B13888104
M. Wt: 500.0 g/mol
InChI Key: AKVPJLCJFYEDGP-UHFFFAOYSA-N
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Description

Z-Arg-4M-betana HCl (Z-L-Arginine-4-methoxy-beta-naphthylamide hydrochloride, CAS 78117-09-6) is a specialized peptide derivative used as an intermediate, building block, and active pharmaceutical ingredient (API) in research and industrial applications. Its structure features a benzyloxycarbonyl (Z) protecting group, an arginine residue, and a 4-methoxy-beta-naphthylamide moiety, making it a critical substrate for enzymatic studies and peptide synthesis. LEAP CHEM CO., LTD., a globally recognized supplier of fine chemicals, has provided this compound for over three years, emphasizing its utility in pharmaceutical and academic research .

The hydrochloride salt form enhances solubility in aqueous systems, facilitating its use in biochemical assays and large-scale synthesis. As part of LEAP CHEM’s portfolio of ~200,000 rare and innovative chemicals, this compound meets stringent ISO-certified quality standards, ensuring reliability for clients in drug discovery and development .

Properties

IUPAC Name

benzyl N-[5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O4.ClH/c1-33-22-15-19(14-18-10-5-6-11-20(18)22)29-23(31)21(12-7-13-28-24(26)27)30-25(32)34-16-17-8-3-2-4-9-17;/h2-6,8-11,14-15,21H,7,12-13,16H2,1H3,(H,29,31)(H,30,32)(H4,26,27,28);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVPJLCJFYEDGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78117-09-6
Record name 78117-09-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]carbamate;hydrochloride typically involves multiple steps:

    Formation of the Naphthalene Derivative: The initial step involves the synthesis of the 4-methoxynaphthalene derivative through electrophilic aromatic substitution reactions.

    Peptide Bond Formation: The next step is the formation of the peptide bond between the naphthalene derivative and the amino acid derivative.

    Carbamate Formation: The final step involves the formation of the carbamate group through the reaction of the amine with benzyl chloroformate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the naphthalene ring.

    Reduction: Reduction reactions can occur at the carbamate moiety, converting it to the corresponding amine.

    Substitution: Nucleophilic substitution reactions can take place at the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Oxidation of the methoxy group can lead to the formation of a carboxylic acid derivative.

    Reduction: Reduction of the carbamate group results in the corresponding amine.

    Substitution: Substitution at the benzyl group can yield various benzyl derivatives.

Scientific Research Applications

Benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]carbamate;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]carbamate;hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following section compares Z-Arg-4M-betana HCl with Z-Phe-Arg-4M-betana HCl (CAS 100900-17-2), a closely related compound also supplied by LEAP CHEM CO., LTD. .

Structural and Functional Differences
Property This compound Z-Phe-Arg-4M-betana HCl
CAS Number 78117-09-6 100900-17-2
Molecular Formula Not explicitly stated (inferred: C₂₃H₃₁ClN₆O₄) C₃₄H₃₉ClN₆O₅
Molecular Weight ~529.0 (estimated) 647.2
Structural Features Single arginine backbone with Z-group and 4M-betana Dipeptide (Phe-Arg) backbone with Z-group and 4M-betana
Primary Applications Substrate for proteases, peptide elongation Extended protease substrates, model compounds for cathepsin studies

Key Observations :

  • Backbone Complexity: Z-Phe-Arg-4M-betana HCl incorporates a phenylalanine (Phe) residue, forming a dipeptide structure.
  • Functional Utility : While both compounds serve as protease substrates, this compound is suited for basic arginine-specific protease assays. In contrast, Z-Phe-Arg-4M-betana HCl’s dipeptide structure mimics natural protease cleavage sites, making it a preferred choice for studying cysteine proteases in pathologies such as cancer and arthritis .
Market and Supplier Context

Both compounds are supplied by LEAP CHEM CO., LTD., reflecting their niche roles in peptide chemistry. This compound has been available since 2022, while Z-Phe-Arg-4M-betana HCl has been listed since at least 2000, indicating longstanding demand in research communities . LEAP CHEM’s ISO-certified production ensures batch-to-batch consistency, critical for reproducibility in enzymatic kinetics and inhibitor screening.

Research and Industrial Relevance

  • This compound : Used in fluorogenic assays to measure trypsin-like activity due to its 4-methoxy-beta-naphthylamide group, which releases a fluorescent product upon hydrolysis. Its simplicity allows for high-throughput screening of enzyme inhibitors .
  • Z-Phe-Arg-4M-betana HCl : Widely cited in studies of cathepsin B and L, where its dipeptide structure provides higher specificity. For example, it has been employed to assess tumor metastasis mechanisms, leveraging its enhanced stability in physiological buffers compared to shorter substrates .

Q & A

Basic Question: How should researchers design experiments using Z-Arg-4M-betana HCl for enzyme activity studies?

Methodological Answer:
To design robust enzyme activity assays:

  • Substrate Optimization : Determine the optimal concentration of this compound by conducting kinetic studies (e.g., varying substrate concentrations to calculate KmK_m and VmaxV_{max}) .
  • Control Groups : Include negative controls (e.g., enzyme-free reactions) and positive controls (e.g., known inhibitors) to validate specificity .
  • Fluorescence Monitoring : Use fluorometric methods to track the release of 4-methoxy-β-naphthylamine (4MβNA), ensuring calibration of detection parameters (e.g., excitation/emission wavelengths) .
  • Replicates : Perform triplicate measurements to assess intra-experimental variability .

Advanced Question: What strategies can resolve contradictory data in inhibitor screening assays involving this compound?

Methodological Answer:
Contradictions may arise from assay interference or compound instability. Address these by:

  • Cross-Validation : Use orthogonal methods (e.g., HPLC or mass spectrometry) to confirm substrate cleavage and inhibitor efficacy .
  • Data Normalization : Account for batch-to-batch variability in substrate purity by normalizing activity to internal standards .
  • Statistical Analysis : Apply ANOVA or mixed-effects models to distinguish technical noise from biological significance .
  • Environmental Controls : Monitor pH and temperature fluctuations during assays, as this compound’s stability may vary under suboptimal conditions .

Basic Question: What are best practices for ensuring reproducibility in experiments with this compound?

Methodological Answer:

  • Detailed Protocols : Document all steps, including substrate preparation (e.g., dissolution in DMSO vs. aqueous buffers) and storage conditions (-20°C vs. lyophilization) .
  • Collaborative Calibration : Share standardized protocols across labs to minimize procedural discrepancies .
  • Material Characterization : Provide NMR or HPLC data to confirm substrate purity and identity in supplementary materials .

Advanced Question: How can computational methods enhance experimental data from this compound studies?

Methodological Answer:

  • Molecular Docking : Predict binding interactions between this compound and target enzymes (e.g., cathepsin B) to guide inhibitor design .
  • Machine Learning : Train models on kinetic datasets to identify non-linear relationships between substrate concentration and enzyme activity .
  • Data Integration : Combine fluorometric results with transcriptomic or proteomic data to contextualize enzyme function in cellular pathways .

Basic Question: What analytical techniques are suitable for quantifying this compound in mixtures?

Methodological Answer:

  • Potentiometric Titration : Use derivative plots (first/second-order) to identify inflection points in titration curves, improving endpoint accuracy .
  • Chromatography : Employ reverse-phase HPLC with UV detection (e.g., 320 nm for 4MβNA) to separate and quantify degradation products .

Advanced Question: How should researchers validate the specificity of this compound for target enzymes?

Methodological Answer:

  • Competitive Inhibition Assays : Co-incubate with alternative substrates (e.g., Z-Phe-Arg-AMC) to test cross-reactivity .
  • Structural Analysis : Use X-ray crystallography or cryo-EM to visualize substrate-enzyme binding interactions .
  • Protease Panels : Screen against unrelated proteases (e.g., caspases, metalloproteases) to confirm selectivity .

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